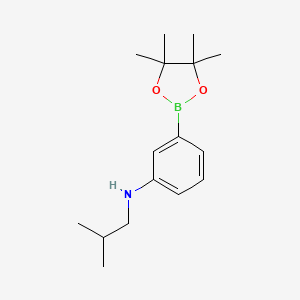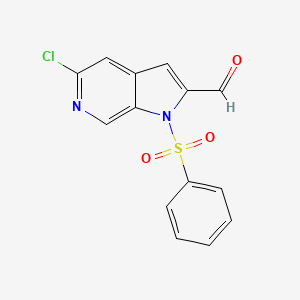
2-chloro-5-cyclobutyl-7-methoxy-4aH-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-cyclobutyl-7-methoxy-4aH-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a chlorine atom at the 2-position, a cyclobutyl group at the 5-position, and a methoxy group at the 7-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-cyclobutyl-7-methoxy-4aH-quinazolin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of anthranilic acid derivatives with suitable reagents to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-5-cyclobutyl-7-methoxy-4aH-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, potentially leading to the formation of dihydroquinazolinone derivatives.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, leading to the formation of various substituted quinazolinones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can have different functional groups attached to the quinazolinone core. These products can have diverse chemical and biological properties.
Aplicaciones Científicas De Investigación
2-chloro-5-cyclobutyl-7-methoxy-4aH-quinazolin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in biological studies to investigate its effects on different biological systems.
Industry: It can be used in the development of new materials and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-cyclobutyl-7-methoxy-4aH-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-chloro-5-cyclobutyl-7-methoxy-4aH-quinazolin-4-one include other quinazolinone derivatives such as:
- 2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4-one
- 2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclobutyl group at the 5-position and the methoxy group at the 7-position can influence the compound’s reactivity and interactions with molecular targets.
Propiedades
Fórmula molecular |
C13H13ClN2O2 |
|---|---|
Peso molecular |
264.71 g/mol |
Nombre IUPAC |
2-chloro-5-cyclobutyl-7-methoxy-4aH-quinazolin-4-one |
InChI |
InChI=1S/C13H13ClN2O2/c1-18-8-5-9(7-3-2-4-7)11-10(6-8)15-13(14)16-12(11)17/h5-7,11H,2-4H2,1H3 |
Clave InChI |
LZWGTFOORINQDS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=NC(=NC(=O)C2C(=C1)C3CCC3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetic acid, 2,2'-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester](/img/structure/B12337882.png)


![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12337903.png)



![2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione, 5-ethyl-4,5,8,10,12,13,13a,13b-octahydro-4,5-dihydroxy-3-(1-methylethyl)-, (5R,13aR,13bR)-(9CI)](/img/structure/B12337937.png)



![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzeneacetamide](/img/structure/B12337959.png)
